![molecular formula C22H20O3 B14203455 3-{3-[([1,1'-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid CAS No. 833485-18-0](/img/structure/B14203455.png)
3-{3-[([1,1'-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{3-[([1,1’-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid is a chemical compound known for its significant role in various scientific research fields. It is a derivative of biphenyl, a structure consisting of two benzene rings connected by a single bond. This compound is particularly noted for its applications in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[([1,1’-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid typically involves the reaction of 2-bromobiphenyl with 3-hydroxybenzyl alcohol under basic conditions to form the intermediate 3-[([1,1’-Biphenyl]-2-yl)methoxy]benzyl alcohol. This intermediate is then subjected to oxidation to yield the final product. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-{3-[([1,1’-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different chemical syntheses .
Aplicaciones Científicas De Investigación
3-{3-[([1,1’-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly as a potential therapeutic agent for various diseases.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other complex molecules
Mecanismo De Acción
The mechanism of action of 3-{3-[([1,1’-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For instance, it can act as an agonist or antagonist of specific receptors, influencing cellular signaling pathways and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-((4-Fluoro-4’-methyl-[1,1’-biphenyl]-2-yl)methoxy)phenyl)propanoic acid: Known for its selective agonist activity towards certain receptors.
3-(3-Bromophenyl)propanoic acid: Used in the synthesis of phthalocyanines and other complex molecules.
Uniqueness
3-{3-[([1,1’-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid is unique due to its specific structural features that allow it to interact with a wide range of molecular targets.
Propiedades
Número CAS |
833485-18-0 |
|---|---|
Fórmula molecular |
C22H20O3 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
3-[3-[(2-phenylphenyl)methoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C22H20O3/c23-22(24)14-13-17-7-6-11-20(15-17)25-16-19-10-4-5-12-21(19)18-8-2-1-3-9-18/h1-12,15H,13-14,16H2,(H,23,24) |
Clave InChI |
MCOFCOPNQYMDMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2COC3=CC=CC(=C3)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B14203378.png)

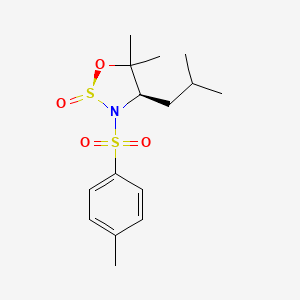
![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B14203406.png)
![12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione](/img/structure/B14203414.png)
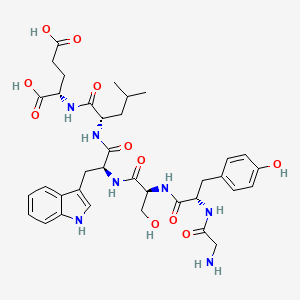
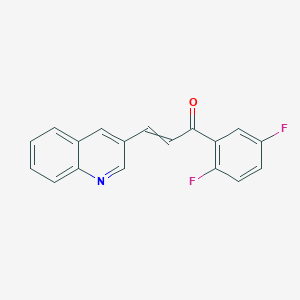
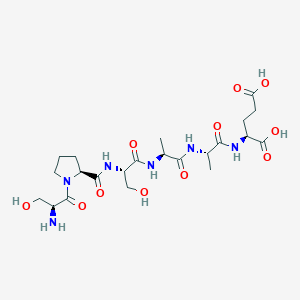
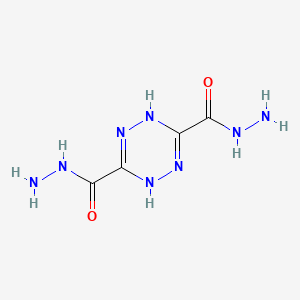
![(2S)-2-(Carboxymethyl)-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14203434.png)
![11-Oxabicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14203435.png)
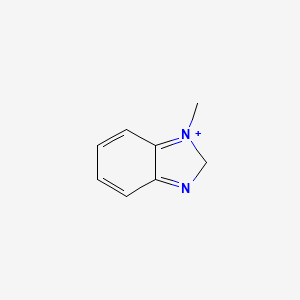
![4-[(Quinolin-8-yl)oxy]benzoic acid](/img/structure/B14203440.png)
![N-[4-(Fluoromethyl)phenyl]acetamide](/img/structure/B14203450.png)
